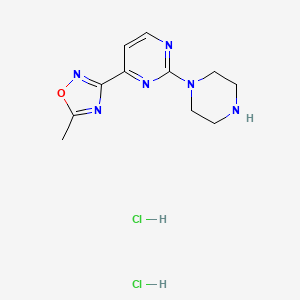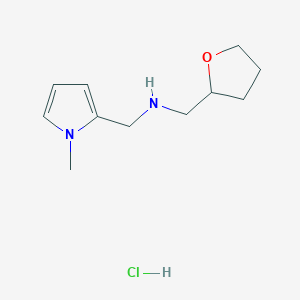
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene (TFE-TFM) is a fluorinated aromatic compound with a unique molecular structure. It is widely used in a variety of scientific research applications due to its unique properties. Specifically, its high solubility in organic solvents, low toxicity, and low volatility make it an ideal candidate for a range of laboratory experiments.
Applications De Recherche Scientifique
Photochemical Properties
- The fluorescence spectra of 1-fluoro-4-(trifluoromethyl)benzene and similar compounds have been studied in various conditions, highlighting their potential in photochemical applications (Al-ani, 1973). These studies provide insights into their potential uses in photochemical reactions due to their unique fluorescence characteristics.
Chemical Synthesis and Reactions
- 1,3-Bis-(trifluoromethyl)benzene has been fluorinated to produce derivatives like 1-fluoro-2,4-bis-(trifluoromethyl)benzene, demonstrating the compound's relevance in synthetic chemistry (Parsons, 1972).
- The compound's reactivity was explored in the synthesis of CF3‐Substituted 1,1‐Diarylethenes, showcasing its role in organic synthesis and potential pharmaceutical applications (Alkhafaji et al., 2013).
Material Science Applications
- Soluble fluoro-polyimides derived from related fluoroaromatic compounds, such as 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene, demonstrate the role of these compounds in developing advanced materials with unique properties like thermal stability and low moisture absorption (Xie et al., 2001).
Polymer Science
- The synthesis and characterization of hyperbranched poly(arylene ether)s from similar fluoroaromatic compounds point towards their utilization in the creation of high molecular weight polymers with excellent thermal stability (Banerjee et al., 2009).
Catalysis and Chemical Transformations
- The palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters using trifluoromethylated compounds illustrates their role in facilitating novel catalytic transformations, which can be pivotal in drug design and synthesis (Zhao & Hu, 2012).
Propriétés
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYCMMBVCKTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)




